1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea
Description
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-18-11-13(12-7-4-5-8-14(12)18)17-15(19)16-9-6-10-20-2/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKROQBZEJZYMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea typically involves the following steps:
Formation of 1-ethyl-1H-indole: This can be achieved by alkylation of indole with ethyl halides under basic conditions.
Introduction of the Urea Moiety: The 1-ethyl-1H-indole is then reacted with an isocyanate derivative to form the urea linkage.
Attachment of the Methoxypropyl Group: The final step involves the reaction of the intermediate with 3-methoxypropylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidizing conditions, leading to the formation of quinonoid structures.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinonoid derivatives of the indole ring.
Reduction: Corresponding amines from the urea moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological macromolecules, influencing their function. The methoxypropyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Urea Derivatives
Key Observations
The 1-ethylindole group in the target compound introduces moderate lipophilicity with aromatic π-π stacking capabilities, which may enhance binding to hydrophobic enzyme pockets.
Impact of Methoxypropyl Chain :
- The 3-methoxypropyl substituent (common in the target compound and compound 38) improves solubility compared to longer alkyl chains (e.g., 2-propoxyethyl in compound 40, ) due to its polar ether oxygen .
Thermal Stability :
- Adamantyl-containing ureas (e.g., compound 38, m.p. 135–137°C) exhibit higher melting points than aliphatic variants (e.g., compound 40, m.p. 87–90°C), suggesting greater crystalline stability from adamantane’s rigid structure .
Biological Activity :
- While anti-TB activity is reported for adamantyl ureas in , the target compound’s indole substituent may shift activity toward other targets (e.g., kinase inhibition) due to indole’s prevalence in bioactive molecules.
Crystallographic Behavior :
- Ureas with aromatic R2 groups (e.g., ’s 2-methylphenyl) form stable hydrogen-bonded networks in crystal lattices, whereas aliphatic substituents (e.g., 3-methoxypropyl) may reduce crystallinity .
Biological Activity
1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea is a synthetic compound that belongs to the class of urea derivatives, characterized by its unique structure featuring an indole ring and a methoxypropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The chemical formula of this compound is C13H17N3O, with a molecular weight of 247.29 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The indole ring is known to interact with enzymes and receptors, potentially modulating their activity. The urea moiety facilitates hydrogen bonding with biological macromolecules, enhancing its bioactivity. Additionally, the methoxypropyl group is believed to improve solubility and bioavailability, which are crucial for effective therapeutic action.
Anti-inflammatory Activity
Recent studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have been tested for their inhibitory potential against COX enzymes, which play a key role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for these compounds against COX-2 were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| 3b | 31.4 ± 0.12 |
| 4b | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 |
These results indicate that certain derivatives can effectively inhibit COX enzyme activity, thereby reducing inflammatory responses .
Anticancer Potential
The anticancer properties of indole derivatives are well-documented, and similar investigations into the biological activity of this compound suggest promising results. The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways associated with cell survival and proliferation.
In one study, related compounds were shown to significantly reduce tumor growth in xenograft models, highlighting their potential as therapeutic agents in cancer treatment .
Case Studies
Several case studies have explored the biological effects of indole derivatives:
- Study on COX Inhibition : A series of indole-based compounds were synthesized and tested for COX inhibition. The study found that modifications to the indole structure could enhance anti-inflammatory properties significantly.
- Anticancer Activity Assessment : In vitro studies demonstrated that certain modifications to the urea group increased cytotoxicity against various cancer cell lines, suggesting that structural optimization could lead to more potent anticancer agents.
Q & A
Q. What are the optimal synthetic routes for 1-(1-ethyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves reacting indole-3-carboxylic acid derivatives with ethylamine to form an intermediate, followed by coupling with 3-methoxypropyl isocyanate under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Catalysts such as 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency. Purification via column chromatography or recrystallization ensures high purity (>95%). Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the indole NH (δ 10.2–11.5 ppm), urea carbonyl (δ 155–160 ppm), and methoxypropyl groups (δ 3.2–3.5 ppm).
- IR Spectroscopy : Validate urea C=O stretch (~1640–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).
- Mass Spectrometry (ESI-HRMS) : Confirm molecular ion [M+H]+ and isotopic pattern matching.
- X-ray Crystallography : Resolve 3D conformation for structural validation .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in assay buffers. Dynamic light scattering (DLS) detects aggregation.
- Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours. LC-MS identifies breakdown products .
Advanced Research Questions
Q. How can contradictory reports on the compound’s biological activity be resolved?
- Methodological Answer :
- Orthogonal Assays : Cross-validate using enzyme inhibition (e.g., kinase assays), cell viability (MTT), and biophysical methods (SPR, ITC).
- Experimental Controls : Standardize cell lines, buffer conditions, and compound batches.
- Computational Modeling : Perform molecular docking to compare binding modes across reported targets (e.g., kinases, GPCRs) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this urea derivative?
- Methodological Answer :
- Systematic Substituent Variation : Modify indole (e.g., halogenation at C5) or urea sidechains (e.g., alkyl vs. aryl groups).
- Bioactivity Profiling : Test analogs against panels of cancer cell lines or enzymatic targets.
- QSAR Modeling : Use descriptors (logP, polar surface area) to correlate structural changes with activity trends .
Q. How can the mechanism of action be elucidated for this compound?
- Methodological Answer :
- Target Identification : Employ affinity chromatography or pull-down assays with biotinylated probes.
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling changes.
- In Silico Studies : Combine molecular dynamics simulations with free-energy calculations to predict binding kinetics .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC50/EC50.
- ANOVA with Post Hoc Tests : Compare multiple analogs’ potencies.
- Robustness Validation : Use replicate experiments (n ≥ 3) and report 95% confidence intervals .
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode?
- Methodological Answer :
- Co-crystallization : Soak the compound with purified target proteins (e.g., kinases) and collect high-resolution (<2.0 Å) X-ray data.
- Electron Density Maps : Analyze ligand fit using programs like Coot.
- Thermal Shift Assays : Validate binding by monitoring protein melting temperature (Tm) shifts .
Synthesis & Optimization
Q. What reaction conditions minimize side products during urea bond formation?
- Methodological Answer :
- Coupling Agents : Use carbodiimides (EDC/HOBt) or triphosgene to activate intermediates.
- Solvent Selection : Prefer anhydrous DCM or THF to avoid hydrolysis.
- Workup : Quench unreacted isocyanates with aqueous amines or alcohols .
Q. How can continuous flow reactors improve synthesis scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
